N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide
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Overview
Description
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide is a complex organic compound that features both bifuran and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide typically involves the reaction of oxalyl chloride with bifuran and ethylphenylamine derivatives. The process begins with the preparation of oxalyl chloride, which is then reacted with the bifuran derivative under controlled conditions to form an intermediate. This intermediate is subsequently reacted with the ethylphenylamine derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding quinones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxalamide group may also play a role in binding to proteins or other biomolecules, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N1,N2-Bis(furan-2-ylmethyl)oxalamide: Similar structure but lacks the ethylphenyl group.
N,N’-Bis(2-phenylethyl)oxalamide: Contains phenylethyl groups instead of bifuran and ethylphenyl groups.
Uniqueness
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide is unique due to the presence of both bifuran and ethylphenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications and interactions that are not possible with simpler oxalamide derivatives .
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-13-5-7-14(8-6-13)21-19(23)18(22)20-12-15-9-10-17(25-15)16-4-3-11-24-16/h3-11H,2,12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDGUBOJADNIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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